

An In-depth Technical Guide to the Pharmacokinetics of NC1153

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Compound of Interest

Compound Name: NC1153

Cat. No.: B15570748

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Notice: Information regarding the compound "**NC1153**" is not available in publicly accessible scientific literature or clinical trial databases. Initial searches for "**NC1153**" and its potential pharmacokinetics, mechanism of action, or related experimental studies did not yield any relevant results. The identifier "**NC1153**" appears within the registration numbers of unrelated clinical trials (e.g., NCT04521153, NCT05431153), but does not refer to a specific therapeutic compound in these contexts[1][2].

Therefore, the following guide is a generalized template designed to meet the user's structural and formatting requirements. It illustrates how data for a hypothetical compound, referred to as **NC1153**, would be presented if such information were available. The content within this template is based on standard pharmacokinetic principles and common experimental designs.

Introduction to NC1153

NC1153 is a novel investigational small molecule inhibitor targeting the hypothetical "Kinase X" signaling pathway, which is implicated in the progression of certain solid tumors. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of **NC1153** is critical for its development as a therapeutic agent. This document summarizes the key pharmacokinetic (PK) characteristics of **NC1153**, details the experimental protocols used for their determination, and visualizes the associated biological and experimental workflows.

Summary of Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of **NC1153** was evaluated in preclinical species following intravenous (IV) and oral (PO) administration. Key parameters are summarized below.

Table 2.1: Intravenous Pharmacokinetic Parameters of NC1153 in Mice

Parameter	Unit	Value (Mean \pm SD)
Dose	mg/kg	5
C_0	ng/mL	1250 \pm 150
$AUC_{0-\infty}$	ng·h/mL	3500 \pm 420
CL	mL/min/kg	23.8 \pm 2.9
Vd_{ss}	L/kg	2.1 \pm 0.3
$t_{1/2}$	h	3.5 \pm 0.5

C_0 : Initial plasma concentration; $AUC_{0-\infty}$: Area under the concentration-time curve from time zero to infinity; CL: Clearance; Vd_{ss} : Volume of distribution at steady state; $t_{1/2}$: Half-life.

Table 2.2: Oral Pharmacokinetic Parameters of NC1153 in Mice

Parameter	Unit	Value (Mean \pm SD)
Dose	mg/kg	20
C_{max}	ng/mL	850 \pm 110
T_{max}	h	1.0 \pm 0.5
AUC_{0-t}	ng·h/mL	4200 \pm 550
F (%)	%	30 \pm 5

C_{max} : Maximum plasma concentration; T_{max} : Time to reach maximum plasma concentration; AUC_{0-t} : Area under the concentration-time curve from time zero to the last measurable point; F (%): Bioavailability.

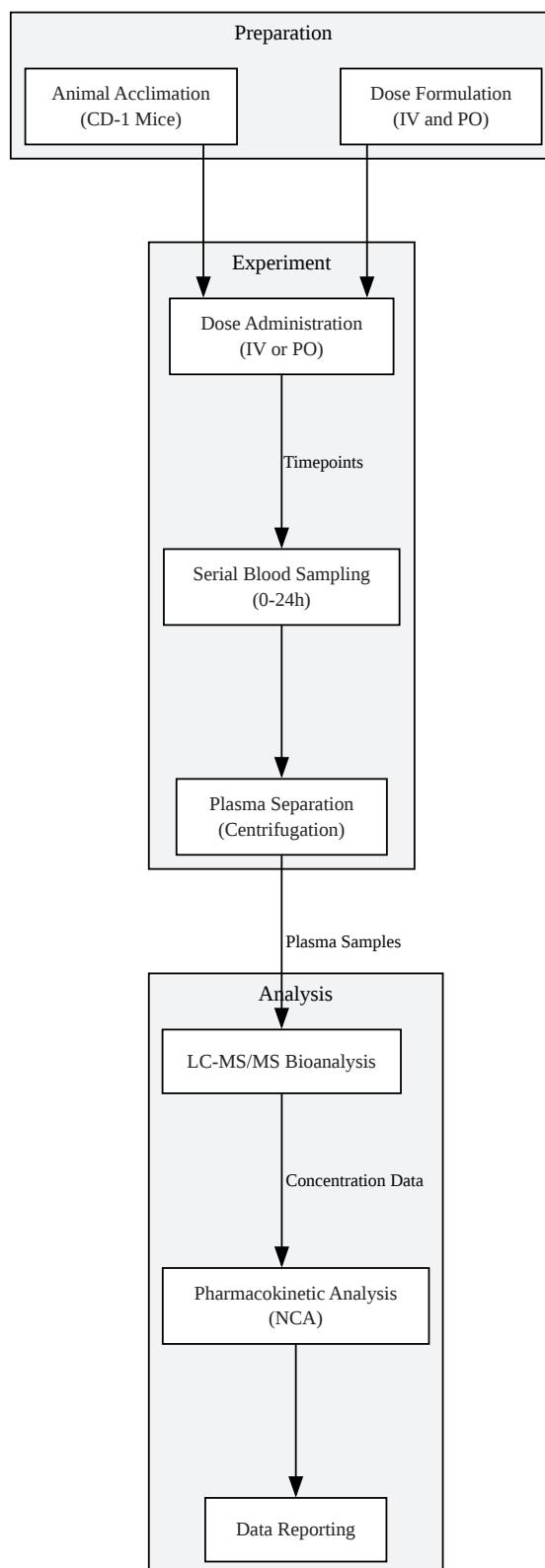
Experimental Protocols

The data presented were generated using standardized and validated methodologies as detailed below.

In Vivo Pharmacokinetic Study

- Animal Model: Male CD-1 mice, aged 8-10 weeks, weighing 25-30g.
- Housing: Animals were housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
- Dosing:
 - Intravenous (IV): **NC1153** was formulated in a solution of 5% DMSO, 40% PEG300, and 55% saline. A single dose of 5 mg/kg was administered via the tail vein.
 - Oral (PO): **NC1153** was suspended in 0.5% methylcellulose. A single dose of 20 mg/kg was administered by oral gavage.
- Sample Collection: Blood samples (~50 μ L) were collected from the saphenous vein into EDTA-coated tubes at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of **NC1153** were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters.

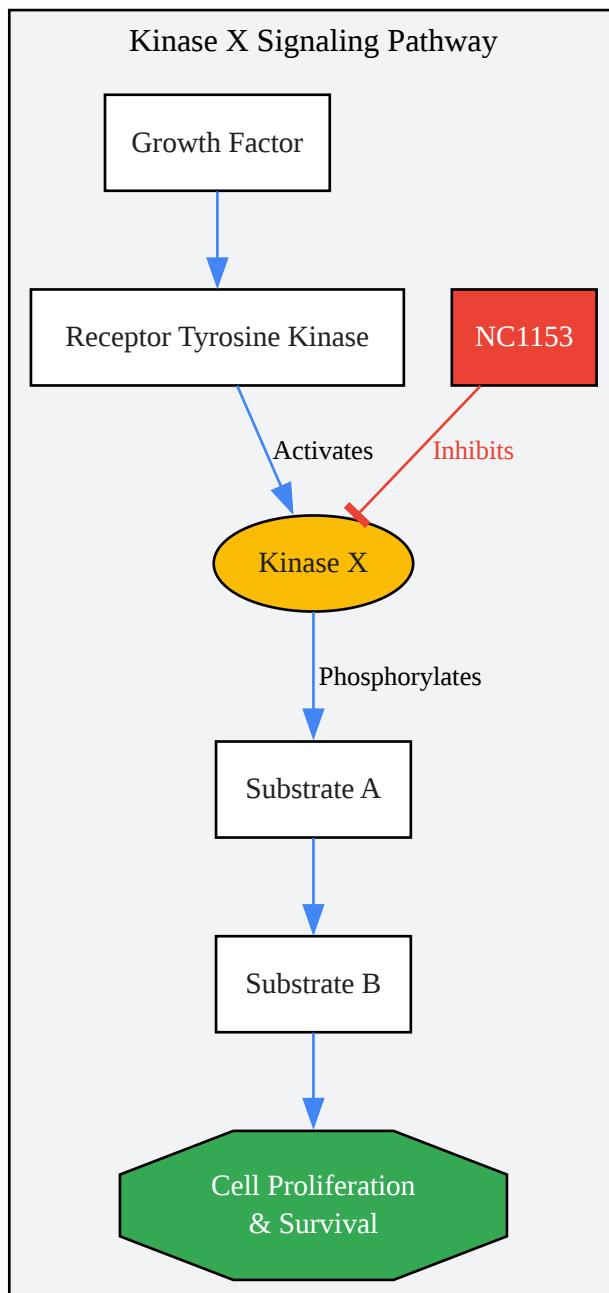
The following diagram illustrates the workflow for the in vivo PK study.

[Click to download full resolution via product page](#)Workflow for the preclinical pharmacokinetic study of **NC1153**.

Mechanism of Action: Kinase X Signaling Pathway

NC1153 is designed to inhibit Kinase X, a critical node in a hypothetical signaling cascade that promotes cell proliferation and survival. By blocking the phosphorylation of downstream substrates, **NC1153** aims to halt tumor growth.

The diagram below outlines the proposed mechanism of action.



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Proposed mechanism of action of **NC1153** on the Kinase X pathway.

Conclusion

This document provides a foundational overview of the preclinical pharmacokinetic profile of the hypothetical compound **NC1153**. The data indicate moderate oral bioavailability and a half-life supportive of further investigation. The experimental protocols outlined herein adhere to industry standards for non-clinical drug development. Further studies are required to characterize the metabolism and excretion pathways and to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide clinical dose selection.

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References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
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